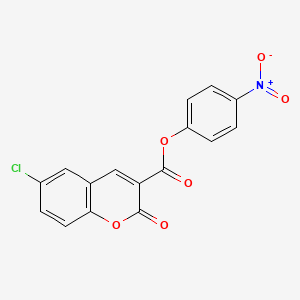
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It also inhibits the activity of protein kinases, which are involved in various cellular signaling pathways. Moreover, it has been shown to induce oxidative stress, leading to the activation of various apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis through the activation of various apoptotic pathways, including the caspase-dependent and caspase-independent pathways. It also inhibits cell proliferation and blocks the cell cycle, leading to the suppression of tumor growth. Additionally, it has been reported to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate in lab experiments is its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It has been reported to exhibit cytotoxicity against various cell lines, making it challenging to use in vivo.
Future Directions
There are several future directions for the study of 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate. One of the future directions is to investigate its potential applications in the treatment of other diseases, including infectious diseases and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Furthermore, the development of new analogs and derivatives of this compound could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate can be achieved through the reaction of 4-nitrophenol, 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, and thionyl chloride in the presence of pyridine. The reaction yields a yellow crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. Additionally, it has been shown to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
(4-nitrophenyl) 6-chloro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO6/c17-10-1-6-14-9(7-10)8-13(16(20)24-14)15(19)23-12-4-2-11(3-5-12)18(21)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEGSBFFLPVUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)
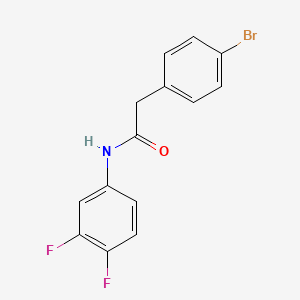
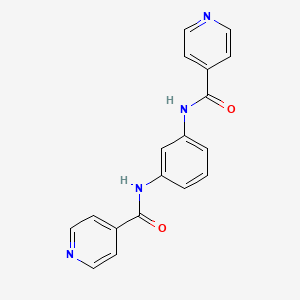
![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)

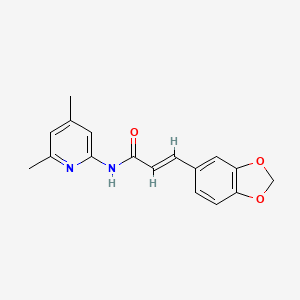
![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
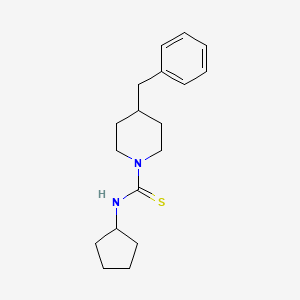

![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)